2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone
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Overview
Description
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrFNO3 It is a brominated ketone derivative, characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone typically involves the bromination of 4-fluoro-3-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-Bromo-1-(4-fluoro-3-aminophenyl)ethanone.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which stabilize the transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-fluorophenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-1-(4-nitrophenyl)ethanone: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Bromo-1-(4-chlorophenyl)ethanone: Chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone is unique due to the combined presence of bromine, fluorine, and nitro groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C8H5BrFNO3 |
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Molecular Weight |
262.03 g/mol |
IUPAC Name |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 |
InChI Key |
MLXCTIXPBRLFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])F |
Origin of Product |
United States |
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